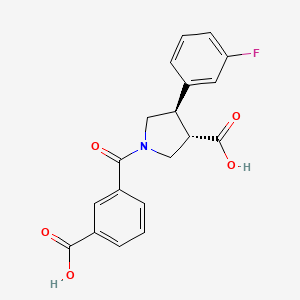
5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile is a useful research compound. Its molecular formula is C23H25N3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-azepan-1-yl-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile is 343.204847810 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Versatile Synthetic Intermediates
Indolizine derivatives, including those related to the specified compound, are often used as versatile intermediates in the synthesis of various heterocyclic structures. For example, Nebe, Kucukdisli, and Opatz (2016) demonstrated that 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as precursors for synthesizing tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines through alkylation/annulation sequences, highlighting the potential of similar compounds in synthesizing complex heterocyclic structures (Nebe, Kucukdisli, & Opatz, 2016).
Antimicrobial Agents
Faghih‐Mirzaei et al. (2018) explored the synthesis of indolizine-1-carbonitrile derivatives with potential anti-microbial properties. The study involved a novel one-pot synthesis method and demonstrated significant antimicrobial activity for certain derivatives, suggesting the potential of indolizine derivatives in developing new antimicrobial agents (Faghih‐Mirzaei et al., 2018).
Biological and Pharmacological Research
Antimicrobial and Anti-inflammatory Activities
Research has shown that indolizine derivatives can exhibit significant antimicrobial and anti-inflammatory activities. Alam et al. (2012) synthesized 4,5-dihydropyrimidine-5-carbonitrile derivatives and evaluated their anti-inflammatory and antimicrobial actions, finding that some derivatives showed promising results, which indicates the potential of indolizine derivatives in medical applications (Alam et al., 2012).
Molecular Docking and Inhibitor Studies
The structural complexity of indolizine derivatives makes them suitable candidates for molecular docking studies, aiming to find inhibitors for various biological targets. Venkateshan et al. (2019) performed molecular docking studies on pyridine derivatives, which are structurally related to indolizine compounds, to identify potential inhibitors of NAMPT, a target relevant in cancer research (Venkateshan et al., 2019).
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-17-7-9-19(10-8-17)20-14-21-13-18(2)22(15-24)23(26(21)16-20)25-11-5-3-4-6-12-25/h7-10,13-14,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZBLVBTLBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C2)C=C(C(=C3N4CCCCCC4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)
![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)
![N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B5509511.png)


![(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5509529.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
